

Molecular weight of 1-(Aminomethyl)cyclopropanol

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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclopropanol

Cat. No.: B1280185

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An In-Depth Technical Guide to **1-(Aminomethyl)cyclopropanol**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. Among these, strained ring systems have garnered significant interest, with the cyclopropane moiety emerging as a uniquely powerful tool in drug design. This guide provides a comprehensive technical overview of **1-(Aminomethyl)cyclopropanol**, a bifunctional building block featuring a strained three-membered ring, a primary amine, and a tertiary alcohol.

The intrinsic properties of the cyclopropane ring—such as its rigid, three-dimensional structure and unique electronic character—allow it to serve as a versatile bioisostere for other chemical groups, enhancing metabolic stability and locking ligands into conformations favorable for binding.[1] **1-(Aminomethyl)cyclopropanol** leverages these benefits, offering chemists a compact and functionally dense starting material for creating sophisticated molecular architectures. Its documented utility as a precursor to potent enzyme inhibitors and its potential in developing new therapeutic agents make it a compound of significant interest.[2][3][4]

This document serves as a resource for researchers, scientists, and drug development professionals, consolidating the essential physicochemical properties, synthetic methodologies, safety protocols, and key applications of **1-(Aminomethyl)cyclopropanol** to facilitate its effective use in the laboratory and accelerate innovation.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. This section details the core attributes and analytical profile of **1-(Aminomethyl)cyclopropanol**.

Core Compound Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication.

Identifier	Data	Source(s)
Molecular Formula	C ₄ H ₉ NO	[3] [5] [6] [7]
Molecular Weight	87.12 g/mol	[3] [5] [6] [8]
CAS Number	74592-33-9	[2] [5] [6] [8]
IUPAC Name	1-(aminomethyl)cyclopropan-1-ol	[3] [8]
Common Synonyms	1-(Aminomethyl)-1-cyclopropanol	[2] [3]
SMILES	<chem>OC1(CN)CC1</chem>	[6]
InChI Key	JXJORHGRCCODBV-UHFFFAOYSA-N	[3] [5] [9]

Physical and Chemical Data

The compound's physical properties dictate its handling, storage, and reaction conditions.

Property	Value	Source(s)
Appearance	Liquid or Solid/Semi-solid	[3][9]
Boiling Point	153.7 °C at 760 mmHg	[2][3]
Density	1.186 g/cm ³	[2][3]
Flash Point	46.7 °C	[2]
Solubility	Soluble in water (804 g/L at 25 °C)	[7]
pKa (Predicted)	12.99 ± 0.20	[2][7]
LogP	-0.53	[6]

Analytical Characterization Protocols

Rigorous analytical validation is essential to confirm the identity, structure, and purity of **1-(Aminomethyl)cyclopropanol**. The primary amine and tertiary alcohol on the strained cyclopropane ring provide distinct spectroscopic signatures.

- Causality: ¹H and ¹³C NMR are indispensable for confirming the integrity of the cyclopropane ring and the presence of the aminomethyl and hydroxyl functional groups. The highly strained and symmetric nature of the cyclopropane ring results in characteristic chemical shifts for its protons and carbons.
- Methodology:
 - Prepare a sample by dissolving 5-10 mg of **1-(Aminomethyl)cyclopropanol** in an appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O).
 - Acquire a ¹H NMR spectrum. Expect to see signals corresponding to the two diastereotopic protons of the -CH₂- group in the aminomethyl substituent, the four protons of the cyclopropane ring (often appearing as complex multiplets), and exchangeable protons from the -NH₂ and -OH groups. A known ¹H NMR spectrum is available for reference.[10]

- Acquire a ^{13}C NMR spectrum. Key signals will include the quaternary carbon of the cyclopropane ring bonded to -OH and -CH₂NH₂, the methylene carbon of the aminomethyl group, and the two equivalent methylene carbons forming the cyclopropane ring.
- Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.
- Causality: Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. It separates the target compound from starting materials, byproducts, and degradation products based on polarity.
- Methodology:
 - Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
 - Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
 - Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 15-20 minutes at a flow rate of 1.0 mL/min.
 - Detection: Use a UV detector, monitoring at a wavelength where potential impurities might absorb (e.g., 210 nm), as the compound itself lacks a strong chromophore.
 - Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. Commercial batches typically report purities of 95% or higher.[8]
- Causality: Mass spectrometry provides definitive confirmation of the compound's molecular weight, validating its elemental composition.[5]
- Methodology:
 - Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

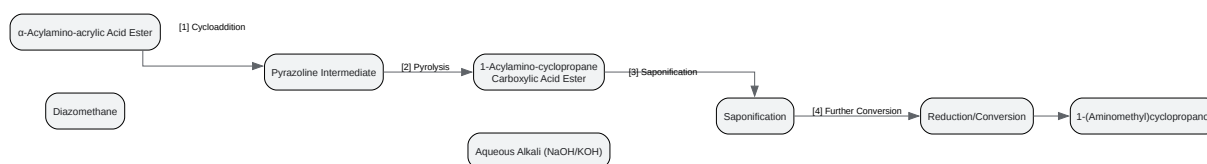
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
- Confirm the presence of a peak at m/z corresponding to the expected mass ($87.12 + 1.008 = 88.13$).
- For higher confidence, use a high-resolution mass spectrometer to confirm the exact mass, which should align with the calculated value for $C_4H_{10}NO^+$.

Part 2: Synthesis and Safe Handling

The practical utility of **1-(Aminomethyl)cyclopropanol** is dependent on both its efficient synthesis and a clear understanding of its handling and storage requirements.

Synthetic Strategy: A General Overview

The synthesis of **1-(Aminomethyl)cyclopropanol** can be approached through several routes. One established method involves the saponification of 1-acylamino-cyclopropane carboxylic acid esters.^[5] This pathway leverages readily available starting materials and established chemical transformations.



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Caption: Generalized workflow for the synthesis of **1-(Aminomethyl)cyclopropanol**.

- Causality: This multi-step synthesis builds the cyclopropane ring via a pyrazoline intermediate, followed by functional group manipulations to yield the final product. Each step is a well-understood organic reaction.
- Methodology:
 - Step 1: Pyrazoline Formation: React an α -acylamino-acrylic acid ester with diazomethane. This [3+2] cycloaddition reaction forms a pyrazoline ring system. Self-Validation: Monitor the disappearance of the starting materials by TLC or LC-MS.
 - Step 2: Cyclopropane Formation: Pyrolyze the pyrazoline intermediate. The thermal decomposition extrudes nitrogen gas (N_2) to yield the corresponding 1-acylamino-cyclopropane-carboxylic acid ester. Self-Validation: Confirm the formation of the cyclopropane ring and loss of the pyrazoline moiety via NMR.
 - Step 3: Saponification: Hydrolyze the ester using an aqueous solution of an alkali metal hydroxide, such as NaOH or KOH, at elevated temperatures (70–150 °C).^[5] This step yields the carboxylate salt. Self-Validation: Verify the conversion of the ester to a carboxylic acid (or its salt) by IR spectroscopy (disappearance of ester C=O stretch, appearance of carboxylate stretch).
 - Step 4: Conversion to Final Product: The resulting amino acid derivative is then converted to **1-(Aminomethyl)cyclopropanol** through standard functional group transformations, such as reduction of the carboxylic acid to an alcohol.
 - Purification: Purify the final product using techniques such as column chromatography or distillation to achieve the desired purity (>95%).

Safety, Storage, and Handling

Proper handling procedures are mandatory to ensure laboratory safety and maintain the compound's integrity.

Hazard Category	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[6]
Signal Word	Warning	[6][9]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[6][9]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6][11]

- Causality: The compound is classified as harmful and an irritant, necessitating measures to prevent ingestion, inhalation, and contact with skin or eyes.
- Methodology:
 - Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.
 - Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
 - Dispensing: For solids, use a spatula in a draft-free environment. For liquids, use a calibrated pipette or syringe.
 - Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[12]

- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]
 - Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[12]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][12]
 - Inhalation: Move the person to fresh air.[12]

To ensure stability and prevent degradation, store **1-(Aminomethyl)cyclopropanol** under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[2][6][9]

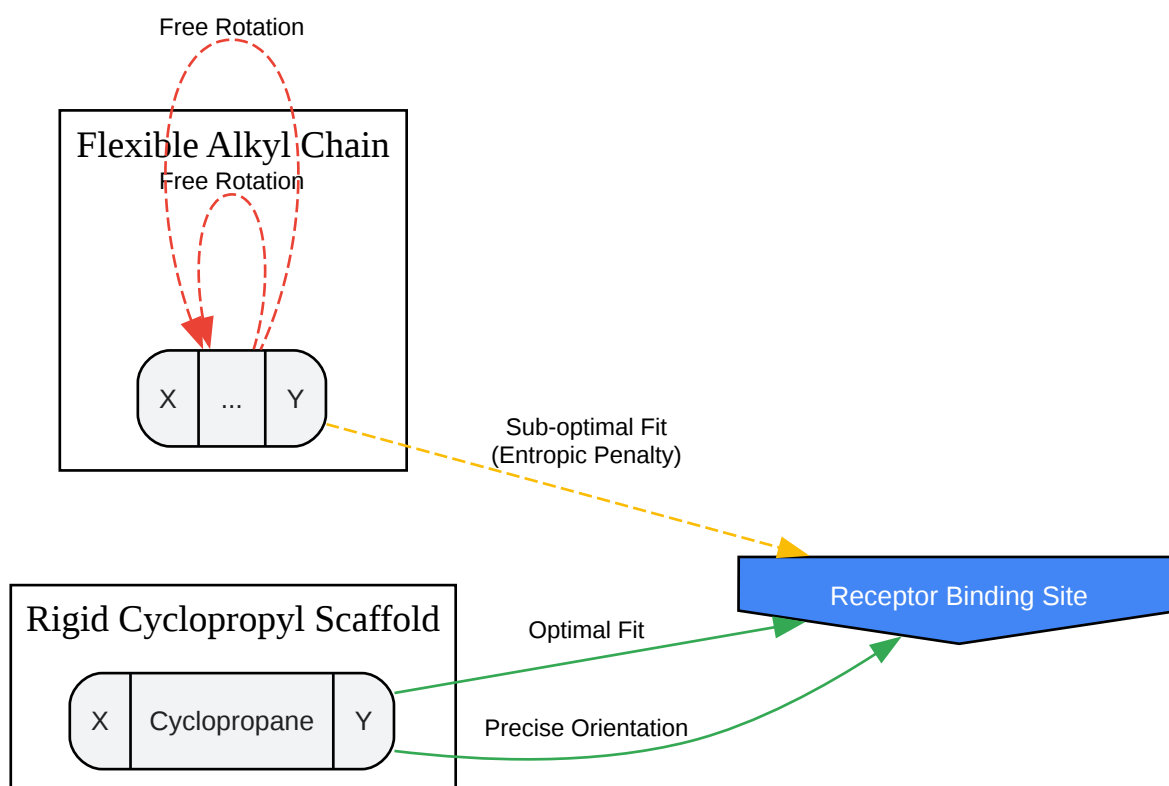
Part 3: Applications in Research and Drug Development

The unique structural combination of **1-(Aminomethyl)cyclopropanol** makes it a valuable asset in the design of new therapeutics.

The Cyclopropyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring is not merely a linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile.

- **Conformational Rigidity:** Unlike a flexible alkyl chain, the cyclopropane ring locks the attached functional groups into a well-defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[1]
- **Metabolic Stability:** The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making the ring resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This often leads to an increased in vivo half-life and improved bioavailability.
- **Bioisosterism:** The cyclopropyl group can act as a bioisostere for other chemical groups, such as a double bond or a phenyl ring, offering similar spatial properties but with different electronic and metabolic characteristics.



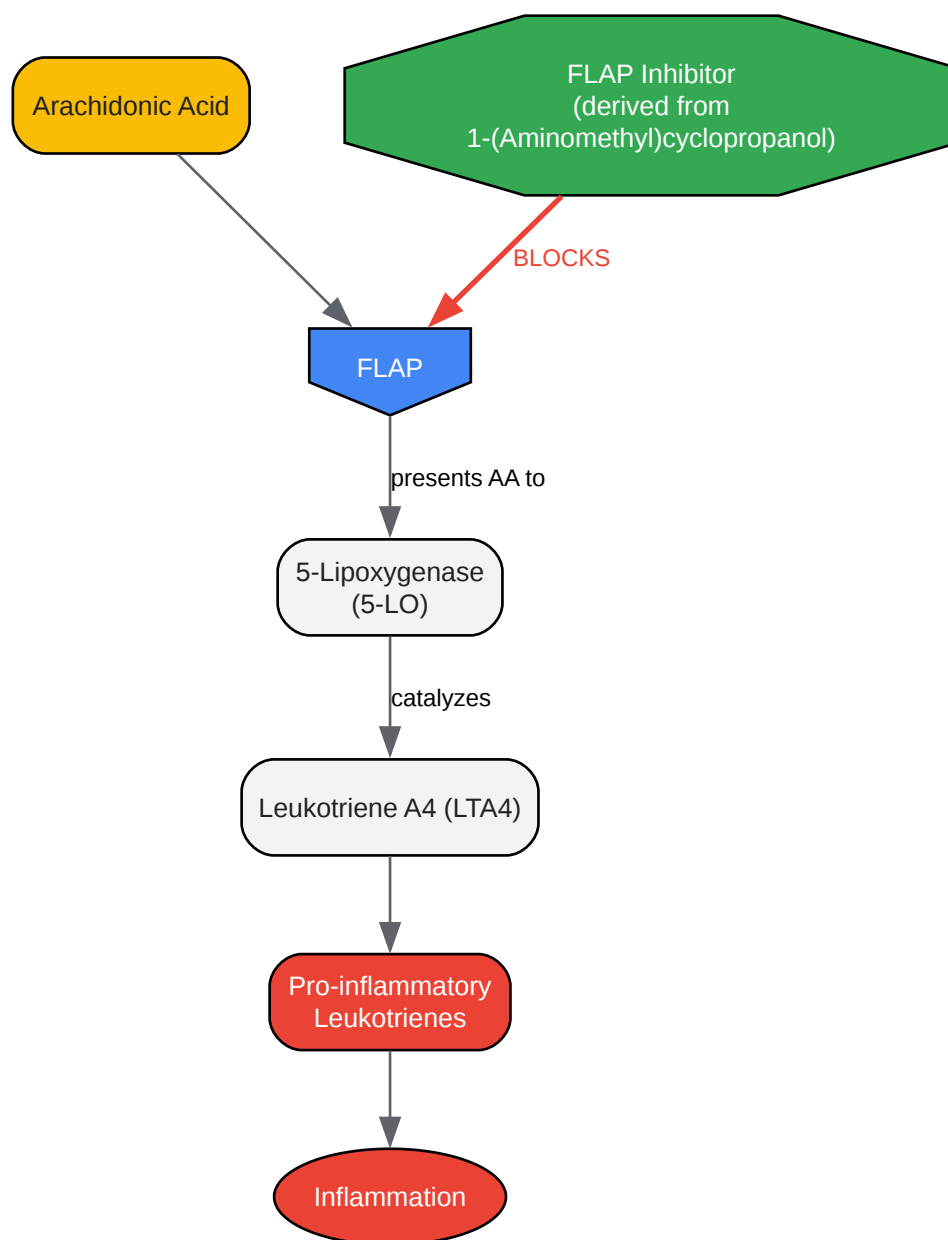
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Caption: Conformational rigidity of the cyclopropyl scaffold enhances receptor binding.

Application in the Synthesis of FLAP Inhibitors

A primary and well-documented application of **1-(Aminomethyl)cyclopropanol** is as a key reactant in the preparation of inhibitors for the 5-lipoxygenase-activating protein (FLAP).^{[2][3][4]}

- **Mechanism and Therapeutic Rationale:** FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting FLAP, the production of leukotrienes is blocked, offering a therapeutic strategy for inflammatory diseases such as asthma and atherosclerosis.
- **Role of the Building Block:** In FLAP inhibitors, the **1-(Aminomethyl)cyclopropanol** core often serves as a central scaffold. The hydroxyl group can engage in critical hydrogen-bonding interactions within the protein's active site, while the aminomethyl group provides a vector for attaching other pharmacophoric elements to optimize potency and selectivity.



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Caption: Simplified signaling pathway showing FLAP's role in leukotriene synthesis.

Emerging Therapeutic Research

Beyond FLAP inhibition, the unique structure of **1-(Aminomethyl)cyclopropanol** and its derivatives makes them attractive candidates for broader biological investigation.

- **Enzyme Inhibition:** The primary amine and hydroxyl group are classic pharmacophoric features capable of forming hydrogen bonds and electrostatic interactions within enzyme

active sites. This makes the scaffold a promising starting point for designing inhibitors against various enzyme classes, such as proteases or kinases.[5]

- **Anticancer and Antimicrobial Potential:** Preliminary research has indicated that derivatives of this compound may possess anticancer, antimicrobial, and antiviral properties.[5] For instance, certain derivatives have been shown to delay tumor growth in animal models, highlighting their potential as alternatives to traditional chemotherapeutics.[5]

Conclusion

1-(Aminomethyl)cyclopropanol stands out as a highly valuable and versatile building block for chemical and pharmaceutical research. Its defining features—a conformationally restricted cyclopropane ring, a nucleophilic primary amine, and a hydrogen-bonding hydroxyl group—provide a powerful combination for constructing novel, potent, and metabolically stable molecules. From its established role in the synthesis of anti-inflammatory FLAP inhibitors to its emerging potential in oncology and anti-infective research, this compound offers a rich platform for discovery. By adhering to the detailed analytical, synthetic, and safety protocols outlined in this guide, researchers can effectively harness the potential of **1-(Aminomethyl)cyclopropanol** to drive the development of next-generation therapeutics.

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